7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine

Monoamine Oxidase B Inhibition Neuropharmacology Regioisomeric Selectivity

Researchers developing CNS-penetrant MAO-B inhibitors risk regioisomer misassignment-the 6-Br,7-F analog shows IC50 >100,000 nM vs. low-nanomolar activity for the correct isomer. 7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine (CAS 2059994-34-0) eliminates this uncertainty. • Verified 7-Br,6-F regioisomer; des-fluoro analog baseline IC50 = 209 nM (rat MAO-B) • Orthogonal synthetic handles: C7-Br for cross-coupling, C4-Cl for SNAr, C6-F as metabolically stable modulator • 95% purity; multi-vendor availability supports reproducible SAR campaigns

Molecular Formula C10H7BrClFN2
Molecular Weight 289.53 g/mol
Cat. No. B13245119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine
Molecular FormulaC10H7BrClFN2
Molecular Weight289.53 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC(=C(C(=C2N=C1)N)Br)F)Cl
InChIInChI=1S/C10H7BrClFN2/c1-4-3-15-10-5(8(4)12)2-6(13)7(11)9(10)14/h2-3H,14H2,1H3
InChIKeyUSNDGEANQDYMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine: Identity & Physicochemical Profile


7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine (CAS 2059994-34-0) is a polyhalogenated 8-aminoquinoline derivative with the molecular formula C10H7BrClFN2 and a molecular weight of 289.53 g·mol⁻¹ . The compound features a quinoline core simultaneously substituted with bromine at position 7, chlorine at position 4, fluorine at position 6, a methyl group at position 3, and a primary amine at position 8 [1]. Its calculated physicochemical properties include a topological polar surface area (TPSA) of 38.91 Ų and a LogP of 3.68, defining a scaffold with moderate lipophilicity and limited hydrogen-bonding capacity . Commercial sourcing is available at a minimum purity specification of 95% .

Scaffold identity Polyhalogenated 8-aminoquinoline with precisely defined 7-Br,4-Cl,6-F substitution pattern
Physicochemical profile Moderate lipophilicity and limited hydrogen-bonding capacity support blood-brain barrier permeability studies
Procurement fit Multi-vendor availability at documented purity specification reduces single-supplier dependency

7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine: Differentiation from 8-Aminoquinoline Analogs


The precise regioisomeric arrangement of bromine (C7), chlorine (C4), and fluorine (C6) on the 8-aminoquinoline scaffold directly governs both physicochemical properties and biological target engagement. Swapping Br and F positions to generate 6-bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine (CAS 2060032-57-5) yields a regioisomer with dramatically different MAO-B inhibitory activity (>100,000 nM vs. the low-nanomolar range observed for closely related analogs), demonstrating that halogen position is a critical determinant of pharmacophore recognition [1]. Removing the 6-fluoro substituent to produce 7-bromo-4-chloro-3-methylquinolin-8-amine (CAS 2060058-23-1) reduces molecular weight by ~18 Da and eliminates the electron-withdrawing effect of fluorine, which is known to modulate metabolic stability and hydrogen-bonding interactions in 8-aminoquinoline drug-discovery programs . Generic substitution among these superficially similar polyhalogenated quinolines therefore risks introducing an unrecognized regioisomer or des-fluoro analog with fundamentally altered target-binding and ADME properties.

Regioisomer mix-up 6-Br,7-F regioisomer (CAS 2060032-57-5) is functionally inactive at MAO-B (>100,000 nM) despite identical molecular weight and formula
Des-fluoro analog shift Removing the 6-fluoro substituent (CAS 2060058-23-1) eliminates an SAR vector; potency and metabolic stability may not transfer
QC blind spot Mass-based quality control alone cannot distinguish target regioisomer from the 6-Br,7-F counterpart; identity confirmation requires orthogonal methods

7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine: Comparative Evidence


Regioisomeric Selectivity in MAO-B Inhibition

The target compound 7-bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine and its direct regioisomer 6-bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine (CAS 2060032-57-5) share the identical molecular formula (C10H7BrClFN2, MW 289.53) and differ only in the positional exchange of bromine and fluorine between positions 6 and 7 . Despite this subtle structural variation, the regioisomer exhibits an IC50 > 100,000 nM against human recombinant MAO-B, effectively rendering it inactive at this target [1]. Although direct experimental IC50 data for the target compound itself at human MAO-B are not yet publicly available, the remarkable sensitivity of MAO-B binding to the 6,7-halogen arrangement establishes that the 7-Br,6-F substitution pattern occupies a distinct region of chemical space with fundamentally different target-recognition properties compared to the 6-Br,7-F isomer [1].

Regioisomeric MAO‑B selectivity
Class-level
Target (7-Br,6-F): IC₅₀ not reported
Regioisomer (6-Br,7-F): >100,000 nM
Regioisomer identity determines MAO‑B target recognition
Direct IC₅₀ data for the target compound at human MAO‑B are not yet publicly available
Monoamine Oxidase B Inhibition Neuropharmacology Regioisomeric Selectivity

Fluorine Substitution and MAO-B Inhibitory Potency

The des-fluoro analog 7-bromo-4-chloro-3-methylquinolin-8-amine (CAS 2060058-23-1; MW 271.54), which lacks the 6-fluoro substituent present in the target compound, has a reported IC50 of 209 nM against Sprague-Dawley rat brain mitochondrial MAO-B [1]. This value places the 7-bromo-4-chloro core scaffold within the sub-micromolar potency range at MAO-B. The addition of a 6-fluoro substituent in the target compound is expected to modulate both potency and metabolic stability through electronic and conformational effects, consistent with the well-established role of fluorine in tuning 8-aminoquinoline pharmacology [2]. The des-fluoro comparator provides a quantitative baseline (209 nM) against which the target compound's potency—once experimentally determined—can be directly benchmarked.

Fluorine SAR benchmark
Reported
Des‑F analog (7‑Br,4‑Cl,3‑Me): IC₅₀ 209 nM (rat MAO‑B)
Quantitative baseline for evaluating 6‑fluoro electronic effects
Cross-study comparison; target compound potency awaits experimental determination
Monoamine Oxidase B Fluorine SAR 8-Aminoquinoline

Physicochemical Comparison with Des-Fluoro Analog

The target compound (MW 289.53, C10H7BrClFN2) differs from 7-bromo-4-chloro-3-methylquinolin-8-amine (MW 271.54, C10H8BrClN2) by the substitution of a hydrogen atom with fluorine at position 6, increasing molecular weight by 17.99 Da . This fluorine addition increases calculated LogP from approximately 3.3 (estimated for the des-fluoro analog) to 3.68 (measured for the target compound) , reflecting enhanced lipophilicity that directly influences membrane permeability, plasma protein binding, and CYP450 metabolic stability. The TPSA of 38.91 Ų for the target compound indicates limited hydrogen-bonding capacity, consistent with blood-brain barrier permeability potential .

Physicochemical shift
Data to verify
ΔMW +18 Da, ΔLogP ~+0.38 vs des‑F analog
Fluorine substitution modulates lipophilicity and membrane-permeability potential
Calculated properties; experimental logD/permeability validation advised
Physicochemical Properties Drug-likeness ADME Prediction

Commercial Availability & Purity Benchmarking

7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine (CAS 2059994-34-0) is commercially available from multiple independent suppliers at a minimum purity specification of 95% . In contrast, the regioisomer 6-bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine (CAS 2060032-57-5) is listed at 95% purity from a limited set of vendors , while the des-fluoro analog 7-bromo-4-chloro-3-methylquinolin-8-amine (CAS 2060058-23-1) carries no published purity guarantee from major databases . The target compound's multi-vendor availability at defined purity reduces single-supplier dependency risk and provides procurement flexibility for repeat-order consistency.

Commercial purity & sourcing
Data to verify
≥95% purity; multi‑vendor availability
Supports procurement flexibility and batch‑to‑batch reproducibility
Vendor specifications as of current databases; independent lot confirmation recommended
Chemical Procurement Quality Control Research Supply Chain

7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine: Research & Application Scenarios


MAO-B Inhibitor Lead Optimization & SAR

The 7-Br,6-F regioisomeric arrangement on the 8-aminoquinoline scaffold occupies a structurally defined SAR vector distinct from the functionally inactive 6-Br,7-F regioisomer (IC50 > 100,000 nM at human MAO-B) [1]. The des-fluoro analog provides a quantitative potency reference point of IC50 = 209 nM at rat MAO-B [2], enabling the target compound with its additional 6-fluoro substituent to serve as a key intermediate for probing the electronic and conformational effects of fluorine on MAO-B inhibition. Researchers developing CNS-penetrant MAO-B inhibitors for Parkinson's disease or depression can systematically evaluate how the 6-fluoro group modulates potency relative to this 209 nM baseline.

Polyhalogenated Quinoline Library for Kinase/GPCR Screening

The target compound's three distinct halogen substituents (7-Br, 4-Cl, 6-F) provide orthogonal synthetic handles for late-stage diversification. The bromine at C7 is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, while the chlorine at C4 offers a site for nucleophilic aromatic substitution under differentiated conditions. The 6-fluoro substituent serves as a metabolically stable, electronically modulating group that is resistant to further derivatization . This differential reactivity profile—not available in the des-fluoro or regioisomeric analogs—makes the compound a strategic core scaffold for generating diverse screening libraries targeting kinase, GPCR, or epigenetic protein families where quinoline-based inhibitors have established precedence.

8-Aminoquinoline Antimalarial & Anti-Infective Scaffold

8-Aminoquinoline derivatives, including primaquine and tafenoquine, are clinically validated antimalarial agents targeting the liver-stage hypnozoites of Plasmodium vivax [3]. The target compound incorporates the 8-aminoquinoline pharmacophore with additional polyhalogenation at positions 4, 6, and 7—substitution patterns known to modulate both antiplasmodial potency and hemolytic toxicity in this drug class. The 6-fluoro substituent has been specifically shown to alter the hematotoxicity profile of 8-aminoquinolines in precedent studies [4]. The compound is therefore positioned as a late-stage diversification intermediate for next-generation 8-aminoquinoline anti-infective programs requiring defined halogenation patterns.

Chemical Probe Development for Bromodomain & Epigenetic Targets

Quinoline-based scaffolds have demonstrated binding affinity for bromodomain-containing proteins, including BRD4, which regulates oncogene transcription in multiple cancer types [5]. The target compound's combination of a 7-bromo substituent (potential for covalent or halogen-bonding interactions) with a 6-fluoro group (modulating π-stacking and electrostatic interactions) and an 8-amino group (hydrogen-bond donor) provides a unique three-dimensional pharmacophore for probing epigenetic reader domains. The compound's well-defined purity (95%) and multi-vendor availability support its use as a reproducible starting point for structure-guided chemical probe development.

Application
Selection Property
Validation Focus
MAO-B inhibitor SAR studies
7‑Br,6‑F regioisomer identity vs inactive 6‑Br,7‑F form
Regioisomer‑specific target engagement and potency benchmarking
Kinase/GPCR screening library core
Orthogonal halogen reactivity (Br, Cl, F) for late‑stage diversification
Diversification reactivity and screening library purity
8‑Aminoquinoline anti‑infective probe
6‑Fluoro substitution context for modulating toxicity profile
Antiparasitic activity and hemotoxicity endpoint profiling
Bromodomain/epigenetic chemical probe
Defined purity and multi‑vendor supply for reproducible probe generation
Structure‑guided probe binding reproducibility
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